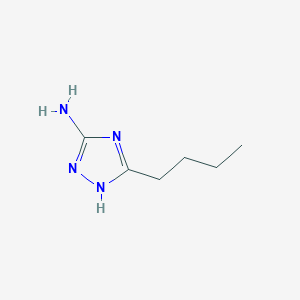

3-butyl-1H-1,2,4-triazol-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-butyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUWQVCPSXVWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394270 | |

| Record name | 5-butyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103205-70-5 | |

| Record name | 5-butyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 3 Amino 1,2,4 Triazole Systems

Nucleophilic Reactivity of the 3-Amino-1,2,4-triazole Core

The reactivity of these sites is not uniform. Analysis using Fukui functions and molecular electrostatic potential indicates that reactions involving the exocyclic amino group are more facile for 3-amino-1H-1,2,4-triazoles compared to their 5-amino counterparts. acs.orgnih.govacs.org The specific site of electrophilic attack is influenced by the properties of the electrophile, a concept explained by Hard and Soft Acids and Bases (HSAB) theory.

Key Nucleophilic Centers in 3-Amino-1,2,4-triazole:

Exocyclic Amino Group (3-NH2): A primary site for reactions with soft electrophiles.

N1-atom: Can participate in substitution reactions.

N2-atom: A potential site for alkylation, particularly with softer electrophiles.

N4-atom: Generally attacked by harder electrophiles.

Reactions with Electrophiles: Selectivity and Outcomes

The reaction of 3-amino-1,2,4-triazoles with electrophiles, particularly alkyl halides, is a common method for preparing N-alkylated derivatives. acs.org However, these reactions often exhibit low selectivity, yielding a mixture of products. acs.orgnih.govacs.org The distribution of products depends on the "hardness" or "softness" of the electrophilic agent.

Hard Electrophiles: Increasing the hardness of an electrophile enhances the probability of attack at the N-4 atom of the triazole ring. acs.orgnih.govacs.org

Soft Electrophiles: Increasing the softness of an electrophile favors attack at the N-2 atom and the exocyclic 3-NH2 group. acs.orgnih.govacs.org

Experimental studies on the quaternization of 1-substituted 3-amino-1H-1,2,4-triazoles with alkyl halides have confirmed that the N-2 and N-4 atoms, as well as the 3-NH2 group, can all act as reaction centers. acs.orgacs.org Calculated transition state energies for model SN2 reactions predict that aminotriazoles quaternized at the N-4 or N-2 atoms are the major products, with 3-alkylaminotriazoles forming as byproducts. acs.org

| Electrophile Type | Preferred Nucleophilic Site(s) | Typical Outcome |

|---|---|---|

| Hard (e.g., certain alkyl sulfates) | N-4 | N-4 alkylation |

| Soft (e.g., alkyl iodides) | N-2, 3-NH2 | Mixture of N-2 alkylation and 3-N-alkylation |

| Intermediate (e.g., alkyl bromides) | N-2, N-4, 3-NH2 | Low selectivity, mixture of isomers |

Formation of Schiff Bases and Related Imines

The exocyclic amino group of 3-amino-1,2,4-triazoles readily undergoes condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). nih.govdergipark.org.tr This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. Schiff bases are characterized by the presence of an azomethine (-C=N-) group. mwjscience.com

The synthesis is typically carried out by reacting the aminotriazole with an aldehyde in a solvent like ethanol, often with catalytic amounts of an acid such as acetic acid. researchgate.net Various energy sources, including conventional heating, microwave irradiation, or ultrasound, can be employed to facilitate the reaction. nih.govresearchgate.net Aromatic aldehydes are commonly used and tend to form more stable Schiff bases compared to aliphatic aldehydes due to conjugation. dergipark.org.tr

General Reaction for Schiff Base Formation: R-CHO (Aldehyde) + H2N-(3-C4H9-Triazole) → R-CH=N-(3-C4H9-Triazole) + H2O

This reaction is highly valuable for creating more complex derivatives, as the resulting imine linkage can be further modified or used to chelate metal ions. nih.gov

Intramolecular Cyclization Pathways in Substituted Triazole Derivatives

Intramolecular cyclization is a key strategy for constructing fused heterocyclic systems containing a 1,2,4-triazole (B32235) ring. These reactions typically involve a substituted aminotriazole derivative where a side chain contains a suitable electrophilic center that can react with one of the nucleophilic sites on the triazole core.

For example, S-phenacyl derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols undergo base-catalyzed intramolecular cyclization to form triazolo[3,4-b] acs.orgnih.govnih.govthiadiazine systems. pleiades.online While this example involves a 4-amino isomer, the principle applies to appropriately substituted 3-amino derivatives as well.

Furthermore, the synthesis of the 3-amino-1,2,4-triazole ring itself often proceeds through a cyclization pathway. A general method involves the cyclization of a substituted hydrazinecarboximidamide derivative with a formic acid equivalent. nih.govnih.govacs.org This approach is versatile, allowing for the introduction of various substituents at different positions of the triazole ring prior to the final ring-closing step. nih.gov

Acid-Catalyzed Reactions and Their Mechanistic Implications

Acid catalysis plays a significant role in both the synthesis and modification of 3-amino-1,2,4-triazole systems. One notable example is the acid-catalyzed cyclization of N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides to yield amino-1,2,4-triazoles. organic-chemistry.org This transformation occurs under acidic conditions through an intramolecular redox reaction. Mechanistic studies suggest that the reaction proceeds via a 1,3-hydride transfer, leading to the elimination of HNO2 and subsequent ring formation. organic-chemistry.orgthieme-connect.com

Functionalization of the Amino Group in 3-Amino-1,2,4-triazoles

The exocyclic amino group is a prime site for introducing functional diversity into the 3-amino-1,2,4-triazole scaffold. Common functionalization reactions include acylation and alkylation.

Acylation: The amino group can be readily acylated using reagents like acetyl chloride or acetic anhydride. nih.gov Acetylation is often used as a protective strategy to temporarily block the reactivity of the amino group. This allows other nucleophilic sites on the triazole ring to react selectively with electrophiles. acs.org The acetyl group can later be removed via acid hydrolysis to restore the amino function. acs.org

Alkylation: As discussed in section 3.2, the amino group can be alkylated, particularly by soft electrophiles. This reaction competes with alkylation at the ring nitrogen atoms, and the selectivity is often low. acs.org

Structural Features and Tautomerism in 3 Butyl 1h 1,2,4 Triazol 5 Amine and Analogues

Annular Prototropic Tautomerism in 1,2,4-Triazol-5-amines

A significant feature of 1,2,4-triazol-5-amines is annular prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the triazole ring. researchgate.netrsc.org This phenomenon is crucial as the predominant tautomer can influence the compound's biological and chemical properties. rsc.org For a 3-substituted-5-amino-1,2,4-triazole, such as the butyl analogue, three potential tautomeric forms can exist: the 5-amino-1H, 3-amino-1H, and 5-amino-4H forms. rsc.org Studies on similar compounds, like 3-amino-1,2,4-triazole, indicate that the stability order of the tautomers is generally 3-amino-1H > 3-amino-2H > 3-amino-4H based on physical and theoretical studies. ijsr.net However, the specific substituents on the triazole ring can significantly influence this equilibrium. researchgate.net For instance, in 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen is typically attached to the nitrogen atom closer to the more electron-releasing substituent. researchgate.net

Theoretically possible annular tautomers for 3-substituted-5-amino-1,2,4-triazoles are depicted below.

Theoretically possible annular tautomerism in 3-(5(3)-amino-1,2,4-triazol-3(5)-yl)propanamides. rsc.org

Experimental Elucidation of Tautomeric Forms (e.g., NMR Spectroscopy, X-ray Crystallography)

The determination of the predominant tautomeric form in both solution and solid states is accomplished through various experimental techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being particularly powerful tools. rsc.orgrsc.orgncl.res.in

In solution, NMR spectroscopy is a valuable method for studying tautomeric equilibria. rsc.org For many N-alkyl-3-(5(3)-amino-1,2,4-triazol-3(5)-yl)propanamides, the tautomeric transformations were found to be rapid on the NMR timescale, resulting in broad signals in the 13C NMR spectra and an inability to distinguish individual tautomers in the 1H NMR spectra. rsc.org However, for other derivatives, distinct signals for different tautomers can be observed, allowing for the estimation of the equilibrium constant (KT) and the corresponding Gibbs free energy. rsc.org

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state by precisely locating the positions of atoms, including the tautomeric hydrogen. rsc.orgncl.res.in For example, a study on 3-pyridin-2-yl-1,2,4-triazol-5-amine revealed that only one tautomeric form was present in the crystal. nih.gov Similarly, X-ray analysis of protonated 3-pyridyl-substituted 5-amino-1H-1,2,4-triazoles has been used to identify the specific tautomers present in the crystalline salts. researchgate.net

Theoretical Prediction of Tautomeric Equilibria and Stability

Computational chemistry provides a powerful means to predict the relative stability of different tautomers and to understand the factors governing the tautomeric equilibrium. researchgate.net Density Functional Theory (DFT) calculations are frequently employed for this purpose. doaj.orgresearchgate.net

Theoretical studies on various 1,2,4-triazole (B32235) derivatives have shown that the relative energies of the tautomers can be calculated with high precision. nih.gov For example, quantum-chemical calculations using the SMD/M06-2X/6–311++G(d,p) method have been used to determine the relative stability of possible tautomers and to simulate their UV/vis spectra for comparison with experimental data. researchgate.net Such calculations can elucidate the influence of different substituents on the tautomeric equilibrium. researchgate.net

In a study on protonated isomeric 3-pyridyl-substituted 5-amino-1H-1,2,4-triazoles, B3LYP/6-311++G(2d,2p) calculations showed that tautomers with a protonated pyridine (B92270) moiety were predominant in the gas phase. researchgate.net These theoretical models are invaluable for assigning the structures of newly synthesized compounds and for understanding their behavior in different environments. researchgate.net

| Tautomer | Relative Stability Order (Gas Phase) | Computational Method | Reference |

| 3-amino-1,2,4-triazole | 3-amino-1H > 3-amino-2H > 3-amino-4H | Physical and theoretical studies | ijsr.net |

| Protonated 3-pyridyl-substituted 5-amino-1H-1,2,4-triazoles | Tautomers with N-protonated pyridine moiety are predominant | B3LYP/6-311++G(2d,2p) | researchgate.net |

| 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines | Dependent on substituents | SMD/M06-2X/6–311++G(d,p) | researchgate.net |

Conformational Analysis of the Butyl Side Chain

Hydrogen Bonding Networks in Crystalline Structures

In the solid state, molecules of 3-butyl-1H-1,2,4-triazol-5-amine are expected to form extensive hydrogen bonding networks, which play a crucial role in stabilizing the crystal lattice. researchgate.net The amino group and the nitrogen atoms of the triazole ring are excellent hydrogen bond donors and acceptors.

Crystal structure analyses of related 1,2,4-triazole derivatives have revealed diverse and intricate hydrogen bonding patterns. For instance, in the crystal structure of 3-pyridin-2-yl-1,2,4-triazol-5-amine, molecules are linked into a two-dimensional network by N—H···N hydrogen bonds. nih.gov In other cases, coordination polymers have been formed where hydrogen bonding interactions further expand the dimensionality of the structure. nih.gov The specific hydrogen bonding network can be influenced by the presence of different tautomers in the crystal. researchgate.net The analysis of these networks is critical for understanding the supramolecular chemistry of these compounds.

| Compound | Hydrogen Bonding Motif | Reference |

| 3-pyridin-2-yl-1,2,4-triazol-5-amine | Two-dimensional network via N—H···N hydrogen bonds | nih.gov |

| 4-benzylideneamino-5-mercapto-1,2,4-triazole | Planar triazole ring with benzylidene group at a slight angle | rsc.org |

| 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole | Planar triazole molecules with intermolecular hydrogen bonds | rsc.org |

| Poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)] | Chains expanded to a 3D framework via N—H⋯O hydrogen-bonding | nih.gov |

Advanced Characterization Methodologies for 3 Butyl 1h 1,2,4 Triazol 5 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.comrsc.orgufv.brnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-butyl-1H-1,2,4-triazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of its proton and carbon skeletons. rsc.org

1H NMR Analysis of Chemical Shifts and Coupling Patternsmdpi.comnih.gov

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a typical ¹H NMR spectrum of this compound, the signals corresponding to the butyl chain are clearly distinguishable. The terminal methyl group (CH₃) typically appears as a triplet around 0.9 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. The internal methylene groups of the butyl chain would present as complex multiplets (sextet and quintet) in the 1.3-1.7 ppm range. The methylene group directly attached to the triazole ring is deshielded and would appear further downfield as a triplet, likely in the 2.6-2.8 ppm region.

The amine (NH₂) and triazole ring (NH) protons are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They often appear as broad singlets. For related 3-amino-1,2,4-triazole structures, these signals have been observed over a wide range, sometimes between 5.8 and 11.0 ppm. ufv.br

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Butyl-CH₃ | ~0.9 | Triplet (t) | ~7.4 |

| Butyl-CH₂ (pos. 3) | ~1.4 | Sextet | ~7.5 |

| Butyl-CH₂ (pos. 2) | ~1.6 | Quintet | ~7.6 |

| Butyl-CH₂ (pos. 1) | ~2.7 | Triplet (t) | ~7.7 |

| Ring-NH | Variable (Broad s) | Singlet (s) | N/A |

| Amine-NH₂ | Variable (Broad s) | Singlet (s) | N/A |

Note: Data are predictive and based on analogous structures. Actual values may vary based on experimental conditions.

13C NMR Analysis of the Carbon Frameworkmdpi.comnih.gov

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. For this compound, six distinct signals are expected. The carbons of the butyl chain typically appear in the upfield region (13-40 ppm). The two carbon atoms of the triazole ring are significantly deshielded due to the influence of the electronegative nitrogen atoms and appear much further downfield, generally in the range of 150-170 ppm. For other 3-amino-1,2,4-triazole derivatives, the carbon attached to the amino group (C5) and the carbon attached to the substituent (C3) are found in this region. ufv.brnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Butyl-CH₃ | ~13.7 |

| Butyl-CH₂ (pos. 3) | ~22.1 |

| Butyl-CH₂ (pos. 2) | ~30.5 |

| Butyl-CH₂ (pos. 1) | ~28.0 |

| Triazole C3 | ~160 |

| Triazole C5 | ~155 |

Note: Data are predictive and based on analogous structures. Actual values may vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, confirming the sequence of protons in the butyl chain by showing correlations between adjacent methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC experiment would show a correlation between the protons of the methylene group at position 1 of the butyl chain and the C3 carbon of the triazole ring, confirming the point of attachment.

Infrared (IR) Spectroscopy for Functional Group Identificationmdpi.comresearchgate.netnih.govchemicalbook.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum.

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching: Strong, broad bands in the region of 3100-3400 cm⁻¹ are characteristic of N-H stretching vibrations from both the secondary amine in the triazole ring and the primary amine (-NH₂) group. researchgate.netnih.gov The primary amine often shows two distinct bands in this region, corresponding to symmetric and asymmetric stretching.

C-H Stretching: Absorption bands between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the butyl group.

C=N and N=N Stretching: The triazole ring exhibits characteristic stretching vibrations for C=N and N=N bonds, which typically appear in the 1590-1670 cm⁻¹ region. ufv.br

N-H Bending: The bending vibration for the primary amine group (scissoring) usually results in a medium to strong band around 1600-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Amine (R-NH₂) | N-H Stretch | 3300-3400 (two bands) |

| Ring Amine (R₂NH) | N-H Stretch | 3100-3300 (broad) |

| Alkane (C-H) | C-H Stretch | 2850-2960 |

| Triazole Ring | C=N / N=N Stretch | 1590-1670 |

| Amine (R-NH₂) | N-H Bend | 1600-1650 |

Source: Data compiled from studies on 3-amino-1,2,4-triazole and related structures. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.govbiosynth.comresearchgate.netlibretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₆H₁₂N₄), the molecular weight is 140.19 g/mol . biosynth.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 140. Due to the "Nitrogen Rule," a molecule with an even number of nitrogen atoms has an even nominal molecular weight, which is consistent.

The fragmentation pattern provides valuable structural information. Aliphatic amines commonly undergo α-cleavage, which is the breaking of the bond between the carbon attached to the nitrogen and an adjacent carbon. libretexts.org For this compound, the most likely fragmentation would be the cleavage of the C-C bond alpha to the triazole ring, leading to the loss of a propyl radical (•C₃H₇). This would generate a prominent fragment ion at m/z 98. Other fragmentations involving the butyl chain (loss of methyl, ethyl radicals) and cleavage of the triazole ring itself are also possible. nih.govresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Fragmentation Pathway |

| 140 | [M]⁺ | Molecular Ion |

| 125 | [M-CH₃]⁺ | Loss of a methyl radical |

| 98 | [M-C₃H₇]⁺ | α-cleavage, loss of a propyl radical |

| 70 | [C₂H₄N₃]⁺ | Ring fragment |

| 43 | [C₃H₇]⁺ | Propyl cation |

Note: Fragmentation is predictive based on general principles and data from related structures. libretexts.org

X-ray Crystallography for Solid-State Structure Determinationmdpi.comnih.govnih.govrsc.orgresearchgate.net

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting X-rays off a single crystal, one can calculate the precise positions of atoms, bond lengths, bond angles, and torsional angles. This technique provides an unambiguous picture of the molecule's conformation in the solid state and reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related triazole derivatives provides insight into the expected findings. nih.govnih.govrsc.org A crystallographic study would yield:

Crystal System and Space Group: Defines the symmetry of the crystal lattice (e.g., monoclinic, P2₁/c). researchgate.net

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating block of the crystal.

Molecular Conformation: The exact spatial orientation of the butyl chain relative to the planar triazole ring. For instance, the dihedral angle between the plane of the triazole ring and the plane of the butyl chain would be determined.

Intermolecular Interactions: Crucially, it would reveal the hydrogen-bonding network. The amine and triazole N-H groups act as hydrogen bond donors, while the ring nitrogen atoms act as acceptors. These interactions link molecules together, often forming complex 2D or 3D networks that stabilize the crystal structure. nih.gov

Table 5: Representative Crystallographic Data from a Triazole Derivative (4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.97 |

| b (Å) | 11.17 |

| c (Å) | 10.02 |

| β (°) | 108.5 |

| Key Feature | Intermolecular N-H···N hydrogen bonds linking molecules into a 2D network. |

Source: Adapted from crystallographic data of an analogous structure to illustrate the type of information obtained. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This destructive method provides the mass percentages of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds like triazoles—which are then compared against the theoretically calculated percentages derived from the proposed molecular formula. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₆H₁₂N₄. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be precisely calculated. This foundational data serves as a benchmark for experimental verification following synthesis.

Theoretical Elemental Composition of this compound The table below outlines the calculated elemental percentages for this compound.

| Element | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 51.44 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 8.63 |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 39.98 |

| Total | 140.190 | 100.00 |

In the broader context of 1,2,4-triazole (B32235) chemistry, elemental analysis is a standard and critical step for the characterization of novel derivatives. researchgate.netdeepdyve.com Research involving the synthesis of various triazole-based compounds consistently reports elemental analysis data to substantiate their proposed structures alongside spectroscopic methods like NMR and IR. researchgate.netresearchgate.net

For instance, in a study detailing the synthesis of a triazole Schiff base derivative, 2,4-dichloro-6-[(1H-1,2,4-triazol-3-ylimino)methyl]phenol, the researchers performed elemental analysis to confirm its composition. The experimentally determined percentages of carbon, hydrogen, and nitrogen were found to be in close alignment with the calculated theoretical values, thereby validating the successful synthesis of the target molecule.

Illustrative Research Findings for a Triazole Derivative The following table presents the elemental analysis data for the compound 2,4-dichloro-6-[(1H-1,2,4-triazol-3-ylimino)methyl]phenol, demonstrating the practical application of this verification method.

| Element | Calculated (%) | Found (%) | Difference (%) |

| Carbon (C) | 42.05 | 41.80 | -0.25 |

| Hydrogen (H) | 2.35 | 2.26 | -0.09 |

| Nitrogen (N) | 21.79 | 21.60 | -0.19 |

This close correlation between the calculated and experimentally found values is a common and expected outcome in the synthesis of well-purified triazole derivatives, providing essential validation of the molecular structure. While specific experimental data for this compound is not detailed here, the established methodology shown is universally applied to it and its derivatives to ensure compositional accuracy.

Applications in Medicinal Chemistry Research: Triazole Based Scaffolds Excluding Prohibited Content

General Biological Activities of 1,2,4-Triazole (B32235) Derivatives as Pharmacophores

Derivatives of 1,2,4-triazole are recognized for their wide-ranging biological activities, making them a "privileged scaffold" in medicinal chemistry. nih.gov These compounds have been extensively studied and have shown potential as antifungal, antibacterial, anticancer, antiviral, antitubercular, antiparasitic, neuroprotective, and antioxidant agents. nih.govnih.govmdpi.comnih.govresearchgate.netnih.govderpharmachemica.com The ability of the triazole ring to engage in hydrogen bonding and its dipole character contribute to its high affinity for biological receptors. nih.gov The structural diversity of 1,2,4-triazole derivatives allows for the fine-tuning of their pharmacological profiles to enhance efficacy and selectivity. researchgate.net

Antifungal Activities and Structure-Activity Relationship Studies

The 1,2,4-triazole core is a fundamental component of many antifungal drugs. nih.gov The development of new antifungal agents is crucial due to the rise of resistance to existing treatments. nih.gov Research has shown that 1,2,4-triazole derivatives exhibit potent antifungal activity against a variety of fungal strains. nih.govzsmu.edu.ua

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antifungal efficacy of these compounds. nih.gov For instance, the introduction of specific substituents on the triazole ring or associated phenyl rings can significantly enhance antifungal properties. nih.govnih.gov Studies have shown that the presence of electron-withdrawing groups, such as nitro (NO₂) and trifluoromethyl (CF₃), at certain positions can lead to more effective antifungal agents. nih.gov The hybridization of the 1,2,4-triazole moiety with other heterocyclic systems, like benzimidazole, has also yielded compounds with potent activity against various plant pathogenic fungi. nih.gov

A study on 1,2,4-triazole Schiff base derivatives demonstrated that compounds with halogen elements and electron-withdrawing groups on the benzene (B151609) ring showed improved activity against Wheat gibberellic. nih.gov Specifically, compounds AS-1, AS-4, and AS-14 exhibited better antifungal activity than the standard drug fluconazole (B54011) against certain fungi. nih.gov Another study synthesized 1,2,4-triazoles with a cyclopropane (B1198618) moiety, with several of these compounds showing significant fungicidal activity, some even superior to commercial fungicides. benthamdirect.comingentaconnect.com

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Antibacterial Properties and Microbial Interactions

The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. nih.govjournament.com 1,2,4-triazole derivatives have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.gov The hybridization of the 1,2,4-triazole scaffold with other antibacterial pharmacophores is a promising strategy to develop novel drugs that can overcome resistance. nih.govjournament.com

For example, hybrid molecules combining 1,2,4-triazole with fluoroquinolones have shown potent antimicrobial effects, particularly against resistant bacterial strains. nih.gov SAR studies have revealed that the nature and position of substituents on the triazole and associated aromatic rings play a crucial role in determining the antibacterial potency. nih.gov For instance, certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives with specific halogen substituents have exhibited high antibacterial activity, comparable to the antibiotic ceftriaxone. nih.gov

Table 2: Examples of Antibacterial Activity of 1,2,4-Triazole Derivatives

Anticancer Research and Mechanisms of Action

The 1,2,4-triazole nucleus is a versatile scaffold for the design of novel anticancer agents. researchgate.netzsmu.edu.ua Its structural diversity allows for the development of compounds with various mechanisms of action, including acting as kinase inhibitors, tubulin modulators, and aromatase inhibitors. nih.govresearchgate.net Several 1,2,4-triazole-based drugs, such as letrozole (B1683767) and anastrozole (B1683761), are already used in cancer therapy. nih.gov

Research has focused on synthesizing and evaluating new 1,2,4-triazole derivatives for their antiproliferative activity against various cancer cell lines. nih.govnih.gov For example, a series of novel 1,2,4-triazole derivatives were synthesized and showed promising cytotoxic activity against HeLa, MCF-7, and A549 cancer cell lines. nih.gov Molecular docking studies are often employed to understand how these compounds interact with their biological targets, such as the aromatase enzyme. nih.gov Other studies have identified 1,2,4-triazole compounds that inhibit tubulin polymerization or target signaling pathways involving EGFR and BRAF. nih.gov

Antiviral Properties

1,2,4-triazole derivatives have emerged as a significant class of compounds with a broad spectrum of antiviral activity. nuft.edu.uanih.gov They have been investigated for their efficacy against a wide range of DNA and RNA viruses, including influenza viruses, herpes simplex virus, and human immunodeficiency virus (HIV). nih.gov The triazole ring is considered a bioisostere of amide or ester groups, which contributes to its ability to interact with viral enzymes and proteins. nih.gov

For instance, certain enantiomers of 1,2,4-triazole-3-thiones have shown potential as candidates for developing drugs against influenza A (H1N1) viruses. nih.gov Additionally, derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have demonstrated activity against the influenza A (H1N1) virus. nih.gov Some sugar hydrazone derivatives of 1,2,4-triazole have exhibited significant antiviral activity against the Hepatitis B virus (HBV). derpharmachemica.com

Antitubercular and Antiparasitic Investigations

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, has been bolstered by the investigation of 1,2,4-triazole derivatives as potential new drugs. johnshopkins.edunih.gov These compounds have shown potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. johnshopkins.edu One of the key targets for these compounds is the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, a crucial component of the mycobacterial cell wall. johnshopkins.edu

Several studies have reported the synthesis of novel 1,2,4-triazole derivatives with significant antitubercular activity. johnshopkins.edunih.gov For example, compounds 21 and 28 from one study showed potent activity against the H37Rv strain of M. tuberculosis and clinical isolates of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB. johnshopkins.edu In addition to their antitubercular properties, 1,2,4-triazole derivatives have also been explored for their antiparasitic activities, including antimalarial and antileishmanial effects. nih.gov

Table 3: Antitubercular Activity of Selected 1,2,4-Triazole Derivatives

Exploration of Neuroprotectant and Antioxidant Capabilities

Recent research has highlighted the potential of 1,2,4-triazole derivatives as neuroprotective and antioxidant agents. nih.govzsmu.edu.uanih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various neurodegenerative diseases. nih.gov 1,2,4-triazoles have shown the ability to scavenge free radicals and protect cells from oxidative damage. nih.govnih.gov

A study on 3,5-diaryl substituent triazole scaffolds identified a compound (compound 5) that could protect PC12 cells from oxidative stress-induced apoptosis. nih.gov This compound was also found to reduce neurological deficits and infarct sizes in a rat model of middle cerebral artery occlusion. nih.gov The mechanism of action for some of these neuroprotective effects involves the activation of the antioxidant response element (ARE), which leads to the expression of antioxidative enzymes. nih.gov The antioxidant properties of 1,2,4-triazole derivatives suggest their potential use in preventing or treating conditions associated with oxidative stress, such as cancer and heart disease, and in slowing the aging process. zsmu.edu.ua

1,2,4-Triazoles as Bioisosteres in Rational Drug Design

The 1,2,4-triazole ring is a prominent structural motif in medicinal chemistry, frequently employed as a bioisostere to enhance the pharmacological properties of lead compounds. nih.govrsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The triazole moiety's unique characteristics, such as its strong dipole moment, hydrogen bond accepting capabilities, and pi-electron deficient aromaticity, make it a versatile replacement for other functional groups. nih.gov

One of the most common applications of 1,2,4-triazoles as bioisosteres is the replacement of amide bonds. unimore.itacs.org For instance, 1,4-disubstituted 1,2,3-triazoles are effective mimics of the Z-trans-amide conformation. unimore.it This isosteric replacement can lead to improved metabolic stability and potency. acs.org An example is the modification of the anticancer drug imatinib, where replacing an amide bond with a triazole resulted in a compound with significantly enhanced activity against the K562 cancer cell line. nih.gov

Furthermore, triazoles are utilized as bioisosteres for ester and carboxylic acid functionalities. nih.gov Their inherent polarity can contribute to lower lipophilicity (logP), potentially improving the water solubility of drug candidates. acs.org The metabolic stability of the triazole ring is another key advantage, as it is resistant to hydrolytic, oxidative, and reductive conditions. unimore.itacs.org This stability is crucial in drug design to ensure the compound reaches its target intact.

In the development of tubulin polymerization inhibitors, triazoles have been used as bioisosteres of the cis-olefinic bond in combretastatin (B1194345) A-4 (CA-4). nih.gov This substitution helps to maintain the rigid conformation necessary for activity while preventing unwanted isomerization. nih.gov The versatility of the triazole ring allows it to mimic various functional groups, making it a valuable tool for medicinal chemists to optimize lead molecules by improving their pharmacokinetic and pharmacodynamic profiles. unimore.it

Molecular Interaction Studies of Triazole Scaffolds with Biological Receptors

The 1,2,4-triazole scaffold's ability to engage in various non-covalent interactions is fundamental to its role in medicinal chemistry. mdpi.com These interactions, including hydrogen bonding, pi-pi stacking, hydrophobic interactions, and van der Waals forces, allow triazole-containing compounds to bind with high affinity to biological receptors. nih.govmdpi.com The electron-rich nature and structural rigidity of the triazole ring contribute to these favorable binding characteristics. mdpi.com

Molecular docking studies are frequently employed to elucidate the binding modes of 1,2,4-triazole derivatives with their biological targets. For example, in the design of novel anticancer agents, docking simulations have been used to understand how these compounds interact with the active site of enzymes like aromatase. nih.gov These studies have shown that the nitrogen atoms of the 1,2,4-triazole ring can coordinate with the iron atom in the heme group of cytochrome P450 enzymes, a key interaction for inhibition. nih.gov

In the context of antitubercular agents, molecular docking has revealed that 1,2,4-triazole derivatives can bind to the active site of the P450 CYP121 enzyme. mdpi.com The conformation of the molecule is a critical factor influencing its biological activity and its interaction with the molecular target. mdpi.com The specific interactions between the ligand and the amino acid residues in the active site, as predicted by docking, provide a rationale for the observed biological activity. mdpi.com

The development of antimicrobial agents has also benefited from molecular interaction studies. Docking of vinyl-1,2,4-triazole derivatives into the active site of lanosterol (B1674476) 14-alpha-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis, has confirmed the potential mechanism of action. nih.gov These computational approaches are invaluable for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors. nih.gov

Enzyme Inhibition Studies Involving Triazole Derivatives

The 1,2,4-triazole nucleus is a core component of numerous enzyme inhibitors with a wide range of therapeutic applications. researchgate.net Derivatives of 1,2,4-triazole have demonstrated inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease. nih.govacs.org

A study on azinane-triazole based compounds identified potent inhibitors of AChE and BChE, enzymes relevant to Alzheimer's disease. nih.govacs.org The inhibition of these cholinesterase enzymes prevents the breakdown of the neurotransmitter acetylcholine. nih.gov The same study also found inhibitors of α-glucosidase, an enzyme targeted in the management of diabetes mellitus. nih.govacs.org

| Compound | Target Enzyme | IC50 (µM) |

| 12d | AChE | 0.73 ± 0.54 |

| 12d | α-glucosidase | 36.74 ± 1.24 |

| 12d | Urease | 19.35 ± 1.28 |

| 12m | BChE | 0.017 ± 0.53 |

| 12m | AChE | 0.038 ± 0.50 |

Data from a study on azinane-triazole derivatives showing their enzyme inhibition potential. nih.govacs.org

The mechanism of antifungal action for many triazole derivatives, such as fluconazole and itraconazole (B105839), is the inhibition of the enzyme lanosterol 14-alpha-demethylase (CYP51). nih.govresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Furthermore, 1,2,3-triazole derivatives have been investigated as inhibitors for enzymes like histone deacetylase, phosphodiesterase 4 (PDE4), alkaline phosphatase, and cysteine protease. mdpi.com The broad inhibitory capacity of triazole compounds underscores their importance as a privileged scaffold in the development of new therapeutic agents targeting specific enzymatic pathways. nih.govresearchgate.net

Design of Novel Triazole-Containing Compounds for Biological Screening

The design and synthesis of novel 1,2,4-triazole derivatives are a continuous focus of medicinal chemistry research, aiming to discover new therapeutic agents with improved efficacy and selectivity. nih.govekb.eg The process often starts with a lead compound or a known pharmacophore, which is then modified by incorporating the triazole ring to enhance its biological activity. nih.gov

One approach involves the virtual screening of compound libraries to identify potential candidates targeting a specific biological receptor. nih.gov For instance, novel 1,2,4-triazole derivatives were designed as potential adenosine (B11128) A2B receptor antagonists based on virtual screening, leading to the identification of compounds with promising cytotoxic effects against cancer cell lines. nih.gov

Another strategy is the synthesis of hybrid molecules, where the 1,2,4-triazole scaffold is combined with other bioactive moieties. researchgate.net This molecular hybridization can result in compounds with enhanced or synergistic activities. For example, novel Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold were synthesized and screened for their antifungal and antibacterial activities, with some derivatives showing potency superior to standard drugs. nih.gov

The design of these novel compounds often takes into account the structural features of known inhibitors. For example, new 1,2,4-triazole derivatives were designed as aromatase inhibitors based on the structures of letrozole and anastrozole. nih.gov These new compounds incorporated the 1,2,4-triazole moiety, phenyl rings, and carbonyl groups to mimic the key interactions of the known drugs with the enzyme's active site. nih.gov The synthesized compounds are then subjected to biological screening to evaluate their activity. ijnrd.orgresearchgate.net

Applications in Materials Science Research

1,2,4-Triazole (B32235) Derivatives as Components in Advanced Materials

The 1,2,4-triazole ring system is a versatile building block for the creation of advanced materials. Its derivatives are utilized in a wide range of applications, including pharmaceuticals, agrochemicals, and, increasingly, in materials science. nih.govresearchgate.net Their utility stems from their unique electronic properties, thermal stability, and ability to coordinate with metals. nih.govresearchgate.net These characteristics make them suitable for incorporation into polymers, corrosion inhibitors, and metal-organic frameworks (MOFs). nih.govlifechemicals.com The adaptability of the triazole structure allows for the synthesis of a diverse array of compounds with tailored properties for specific material applications. organic-chemistry.orgrsc.org

Electronic Properties: Electron-Transport and Hole-Blocking Characteristics

The highly electron-deficient nature of the 1,2,4-triazole system imparts excellent electron-transport and hole-blocking properties to its derivatives. researchgate.net This makes them valuable components in electronic devices where the efficient movement of electrons and the confinement of charge carriers are crucial for performance. The presence of multiple nitrogen atoms in the aromatic ring significantly influences the electron distribution within the molecule, enhancing intramolecular electron transport. mdpi.com Theoretical and experimental studies have been conducted to understand the electronic states and electrical conductivity of 1,2,4-triazoles, providing a basis for designing materials with specific electronic functionalities. ed.ac.ukresearchgate.net The tautomeric forms of 1,2,4-triazole derivatives also play a role in their electronic behavior and have been studied using spectroscopic and theoretical methods. researchgate.net

Utilization in Organic Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs)

The favorable electronic properties of 1,2,4-triazole derivatives have led to their use in organic light-emitting devices (OLEDs). They can function as electron-transporting or hole-blocking layers, contributing to improved device efficiency and stability. researchgate.net The incorporation of 1,2,4-triazole moieties into organic polymers has been shown to enhance the performance of light-emitting devices. lifechemicals.com Research has focused on synthesizing highly luminescent 4H-1,2,4-triazole derivatives and other structured derivatives for potential use in OLEDs and other optoelectronic applications. mdpi.comnih.gov The design of these molecules often involves creating donor-acceptor structures to tune their photophysical properties. mdpi.com

Applications in Organic Photovoltaic Cells

In the realm of renewable energy, 1,2,4-triazole derivatives are being investigated for their potential in organic photovoltaic cells (OPCs). Their electron-accepting nature makes them suitable for use as acceptor materials or as a component in donor-acceptor conjugated polymers. sioc-journal.cnresearchgate.net These polymers are designed to have low bandgaps to better absorb sunlight. sioc-journal.cnresearchgate.net By incorporating 1,2,4-triazole units with electron-donating units like thiophene, researchers have synthesized polymers with promising photovoltaic properties. sioc-journal.cnresearchgate.net The performance of these OPCs, measured by power conversion efficiency, has been shown to improve with the inclusion of triazole moieties. researchgate.net

Role in Polymer Science and Supramolecular Assemblies

The ability of 1,2,4-triazole derivatives to form both covalent and non-covalent bonds makes them valuable in polymer science and the construction of supramolecular assemblies. They can be incorporated into polymer backbones to create materials with specific thermal and electronic properties. sioc-journal.cnresearchgate.net Furthermore, the triazole ring can participate in hydrogen bonding and other non-covalent interactions, leading to the formation of organized, self-assembled structures. researchgate.net These supramolecular assemblies can exhibit interesting morphologies, such as fibrillar structures, ribbons, and needle-like aggregates, depending on the substituents on the triazole core. researchgate.net

Triazole-Based Compounds as Potential Multi-Dentate Ligands for Coordination Complexes

The nitrogen atoms in the 1,2,4-triazole ring act as excellent coordination sites for metal ions, making these compounds effective multi-dentate ligands. isres.org This property has been widely exploited in coordination chemistry to create a vast array of metal complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.edunih.gov The resulting structures can have diverse applications, from catalysis to materials with unique magnetic or sorption properties. tennessee.eduresearchgate.net The coordination affinity of the triazole ligand is a key factor in the design and synthesis of these advanced materials. nih.gov

Materials Exhibiting Liquid Crystalline or Optical Waveguide Behavior

Certain 1,2,4-triazole derivatives have been found to exhibit liquid crystalline properties. researchgate.netmanipal.edu Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are crucial in display technologies. The molecular design of these triazole-based liquid crystals involves careful selection of the core structure, linking moieties, and terminal chains. researchgate.netmanipal.edu Additionally, supramolecular structures formed by the organized aggregation of some 4-aryl-4H-1,2,4-triazoles have been shown to act as optical waveguides, capable of propagating photoluminescence. rsc.orgresearchgate.net This opens up possibilities for their use in photonic devices.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 3-butyl-1H-1,2,4-triazol-5-amine and its analogs is a cornerstone for its further investigation. While established methods for constructing the 1,2,4-triazole (B32235) ring exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. nih.govresearchgate.net

Moreover, the development of convergent synthetic pathways would be highly beneficial. This approach, where different fragments of the molecule are synthesized separately and then combined, can facilitate the rapid generation of a diverse library of derivatives for structure-activity relationship studies. nih.gov

Exploration of Novel Reactivity Patterns and Chemical Transformations

The 1,2,4-triazole ring in this compound is a polyfunctional nucleophilic reagent due to the presence of an amino group and three nitrogen atoms. researchgate.net This inherent reactivity provides a rich landscape for exploring novel chemical transformations. Future research should aim to elucidate the regioselectivity of reactions at the different nitrogen atoms and the amino group.

Understanding the tautomeric equilibrium of this compound is crucial, as different tautomers can exhibit distinct reactivity. rsc.orgnih.gov Spectroscopic techniques like NMR and X-ray crystallography will continue to be vital in studying these tautomeric forms. rsc.org

Furthermore, the development of new synthetic methods for creating fused heterocyclic systems from this compound is a promising avenue. nih.govresearchgate.net These fused systems often exhibit unique biological activities and could lead to the discovery of novel therapeutic agents or materials. The exploration of tandem reactions, where multiple bond-forming events occur in a single synthetic operation, could provide efficient pathways to complex molecular architectures. nih.gov

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. d-nb.infoacs.org For this compound, advanced computational modeling can provide deep insights into its structure-property relationships.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound and its derivatives with their biological activities. d-nb.info This can help in the rational design of more potent and selective compounds. Molecular docking simulations can predict the binding modes and affinities of these molecules with biological targets, such as enzymes or receptors, guiding the development of new drugs. acs.org

Density Functional Theory (DFT) calculations can be used to investigate the electronic properties, reactivity, and spectroscopic characteristics of the molecule. acs.org This information can complement experimental findings and provide a more comprehensive understanding of the compound's behavior.

Design and Synthesis of Highly Functionalized Derivatives with Tailored Activities

The ability to synthesize a wide array of functionalized derivatives of this compound is key to unlocking its full potential. researchgate.net Future research will focus on introducing diverse substituents at various positions of the triazole ring and the butyl chain to modulate its physicochemical properties and biological activities.

The synthesis of derivatives with specific functionalities can be tailored for particular applications. For instance, introducing fluorescent tags could enable the use of these compounds as probes in biological imaging. The incorporation of specific pharmacophores could enhance their therapeutic potential against various diseases. chemmethod.com

A significant challenge in this area is the development of selective functionalization methods that allow for the precise modification of the molecule at a desired position. This requires a deep understanding of the reactivity of the different functional groups present in the molecule.

Expanding the Scope of Applications in Emerging Technologies and Fundamental Science

Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in various emerging technologies and fundamental scientific research. The nitrogen-rich 1,2,4-triazole core suggests potential applications in materials science, for example, as ligands for metal-organic frameworks (MOFs) or as components of high-energy materials. researchgate.net

The unique electronic properties of the triazole ring could be exploited in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability of the amino group to participate in hydrogen bonding could also be utilized in the design of supramolecular assemblies with specific functions.

In fundamental science, this compound can serve as a model system for studying the fundamental principles of heterocyclic chemistry, including tautomerism, reactivity, and non-covalent interactions. A deeper understanding of these principles will not only advance our knowledge of this specific compound but also contribute to the broader field of organic chemistry.

常见问题

Q. What are optimized synthetic routes for 3-butyl-1H-1,2,4-triazol-5-amine, and how can reaction efficiency be improved?

- Methodology : The synthesis typically involves nucleophilic substitution between 1H-1,2,4-triazol-5-thiol and a butyl halide (e.g., 1-bromobutane) under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis can enhance reaction efficiency by reducing time (from hours to minutes) and improving yields (up to 20–30% increase) compared to conventional heating. Solvent selection (e.g., DMF or ethanol) and stoichiometric ratios (1:1.2 triazol-5-thiol to alkylating agent) are critical for reproducibility .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the butyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and triazole protons (δ 7.5–8.5 ppm).

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C–N vibrations at 1600–1500 cm⁻¹).

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve tautomeric forms and hydrogen-bonding networks. For example, planar triazole rings and dihedral angles between substituents (e.g., butyl vs. phenyl groups) can indicate electronic delocalization .

Q. How can solubility and stability challenges be addressed during experimental workflows?

- Methodology :

- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution. If aqueous solubility is required, use co-solvents (e.g., ethanol-water mixtures) or pH adjustment (amine protonation at acidic pH).

- Stability : Store under inert atmospheres (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via HPLC or TLC with UV detection .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be resolved experimentally and computationally?

- Methodology :

- X-ray Crystallography : Determine dominant tautomers (e.g., 3-butyl vs. 5-butyl substitution) by analyzing bond lengths and planarity. For example, shorter C–N bonds (1.33–1.37 Å) indicate greater π-delocalization in the triazole ring .

- Density Functional Theory (DFT) : Calculate relative tautomer energies using Gaussian or similar software. Compare experimental (SCXRD) and computed geometries to validate models .

Q. What mechanistic insights explain the biological activity of this compound against microbial targets?

- Methodology :

- Enzyme Inhibition Assays : Test activity against enzymes like ketol-acid reductoisomerase (KARI) using spectrophotometric NADPH oxidation assays. IC₅₀ values can correlate with substituent electronic effects (e.g., butyl chain hydrophobicity enhancing membrane permeability) .

- Molecular Docking : Use AutoDock or Schrödinger Suite to model ligand-enzyme interactions. Focus on hydrogen bonding with catalytic residues (e.g., Asp/Lys in KARI active sites) .

Q. How can conflicting data between spectroscopic and crystallographic results be reconciled?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR/IR data with SCXRD. For example, if NMR suggests a single tautomer but SCXRD shows mixed forms, consider dynamic equilibria in solution vs. solid-state stabilization.

- Variable-Temperature Studies : Perform NMR at different temperatures to observe tautomer shifts. DSC can detect phase transitions influencing crystallographic outcomes .

Q. What strategies are effective for designing thermally stable derivatives of this compound for material science applications?

- Methodology :

- Salt Formation : React with nitrogen-rich cations (e.g., guanidinium) to improve thermal stability. DSC and TGA can measure decomposition temperatures (>250°C for salts vs. ~180°C for neutral compounds) .

- Computational Screening : Use Gaussian to predict heats of formation (HOF) and detonation velocities. Higher HOF correlates with energetic performance .

Q. How can isotopic labeling (e.g., ) aid in metabolic pathway studies of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。